molecular formula C13H19ClN2O3 B12954167 Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B12954167
M. Wt: 286.75 g/mol
InChI Key: JLVANPPTBNGFRW-UHFFFAOYSA-N
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Description

Benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

    Carbamate Formation: The carbamate group is formed by reacting the hydroxymethyl pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The carbamate group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl (5-formylpyrrolidin-3-yl)carbamate or benzyl (5-carboxypyrrolidin-3-yl)carbamate.

    Reduction: Formation of benzyl (5-(aminomethyl)pyrrolidin-3-yl)carbamate.

    Substitution: Formation of various substituted benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamates.

Scientific Research Applications

Benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzyl (5-(hydroxymethyl)pyrrolidin-2-yl)carbamate hydrochloride
  • Benzyl (5-(hydroxymethyl)pyrrolidin-4-yl)carbamate hydrochloride
  • Benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate sulfate

Comparison: Benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

benzyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVANPPTBNGFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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